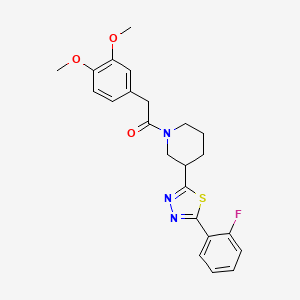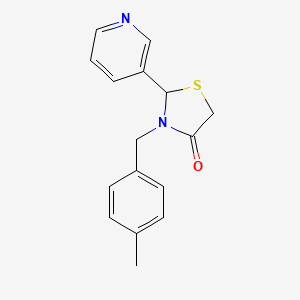
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one, also known as MPTP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in research. MPTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. It has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
作用機序
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one is metabolized in the brain into MPP+ (1-methyl-4-phenylpyridinium), which selectively damages dopaminergic neurons in the substantia nigra. MPP+ is taken up by the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and neuronal death.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity leads to the depletion of dopamine in the striatum, resulting in Parkinson's disease-like symptoms such as tremors, rigidity, and bradykinesia. This compound has also been shown to induce oxidative stress and inflammation in the brain, leading to neuronal death and neurodegeneration.
実験室実験の利点と制限
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has several advantages as a research tool, including its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms. This compound-induced animal models of Parkinson's disease are widely used in research, and the disease's pathophysiology has been extensively studied using these models. However, this compound has several limitations, including its toxicity and the fact that it only models a specific subtype of Parkinson's disease.
将来の方向性
There are several potential future directions for 3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one research, including the development of new treatments for Parkinson's disease and the study of neuroprotection. This compound has also been studied for its potential use in the study of drug addiction and the development of new treatments for addiction. Additionally, this compound has been used to study the role of oxidative stress and inflammation in neurodegeneration, and future research may focus on these pathways as potential targets for neuroprotection.
合成法
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one can be synthesized using different methods, including the reaction of 4-methylbenzyl chloride with 3-pyridyl-2-thione in the presence of a base such as potassium carbonate. Another method involves the reaction of 3-pyridyl-2-thione with 4-methylbenzyl bromide in the presence of a base such as sodium hydride. The synthesized this compound can be purified using column chromatography and characterized using spectroscopic techniques such as NMR and IR.
科学的研究の応用
3-(4-Methylbenzyl)-2-(3-pyridyl)-1,3-thiazolan-4-one has been used in various scientific research applications, including the study of Parkinson's disease. This compound is a neurotoxin that selectively damages dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in animals and humans. This compound has been used to create animal models of Parkinson's disease, which have been used to study the disease's pathophysiology and develop new treatments. This compound has also been used in the study of drug addiction and neuroprotection.
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-pyridin-3-yl-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-4-6-13(7-5-12)10-18-15(19)11-20-16(18)14-3-2-8-17-9-14/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRNFGBWIWPXRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26730600 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

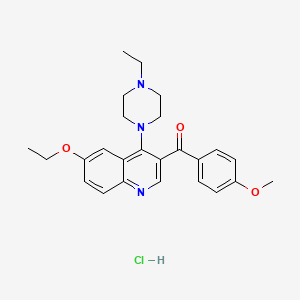
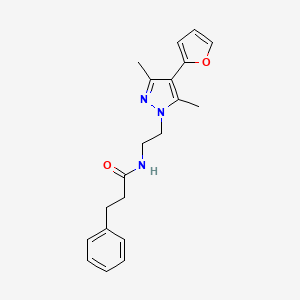
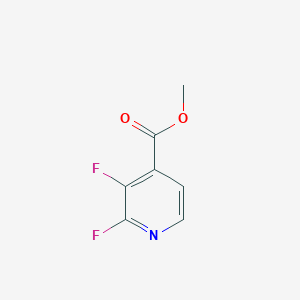
![[6-(3-methyl-1H-pyrazol-1-yl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B2913688.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2913692.png)
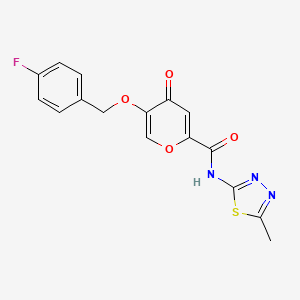
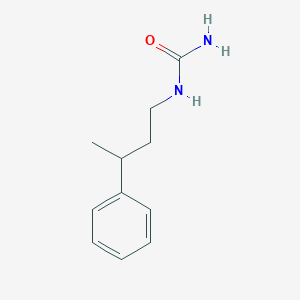
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2913697.png)
![(Z)-2-Cyano-3-(4-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2913698.png)


![2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2913701.png)
